molecular formula C8H12Br2 B6599543 (4R,5S)-4,5-bis(bromomethyl)cyclohexene CAS No. 439919-49-0

(4R,5S)-4,5-bis(bromomethyl)cyclohexene

Cat. No.: B6599543
CAS No.: 439919-49-0
M. Wt: 267.99 g/mol
InChI Key: DVVDZCQWTCVCFD-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4,5-bis(bromomethyl)cyclohexene is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4,5-bis(bromomethyl)cyclohexene typically involves the bromination of a suitable cyclohexene precursor. One common method is the bromination of (4R,5S)-4,5-dimethylcyclohexene using bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-bis(bromomethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Reduction Reactions: The compound can be reduced to (4R,5S)-4,5-dimethylcyclohexene using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: (4R,5S)-4,5-dihydroxycyclohexene.

    Reduction: (4R,5S)-4,5-dimethylcyclohexene.

    Oxidation: (4R,5S)-4,5-dicarboxycyclohexene.

Scientific Research Applications

(4R,5S)-4,5-bis(bromomethyl)cyclohexene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-bis(bromomethyl)cyclohexene involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This mechanism is crucial in its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4,5-dimethylcyclohexene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.

    (4R,5S)-4,5-dihydroxycyclohexene: Contains hydroxyl groups instead of bromomethyl groups, leading to different reactivity and applications.

    (4R,5S)-4,5-dicarboxycyclohexene: Formed by the oxidation of (4R,5S)-4,5-bis(bromomethyl)cyclohexene, with carboxyl groups providing different chemical properties.

Uniqueness

The presence of bromomethyl groups in this compound makes it highly reactive in nucleophilic substitution reactions, distinguishing it from similar compounds. This reactivity is leveraged in various synthetic and industrial applications, highlighting its importance in chemical research and development.

Properties

IUPAC Name

(4R,5S)-4,5-bis(bromomethyl)cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDZCQWTCVCFD-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.